5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
Description
BenchChem offers high-quality 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYENTJQOLSXUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2Br)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744315 | |
| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260007-55-3 | |
| Record name | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS number
An In-Depth Technical Guide to 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
Core Directive: A Comprehensive Overview
This technical guide provides a detailed exploration of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, a halogenated tetralone derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The CAS number for this compound is 1260007-55-3.[1]
Physicochemical Properties
The unique substitution pattern of a bromine and a fluorine atom on the aromatic ring of the tetralone core imparts specific physicochemical characteristics that are advantageous for chemical synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1260007-55-3 | J&K Scientific[1] |
| Molecular Formula | C₁₀H₈BrFO | PubChem[2] |
| Molecular Weight | 243.07 g/mol | PubChem[2] |
| IUPAC Name | 5-bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | J&K Scientific[1] |
| SMILES | C1CC2=C(C=CC(=C2Br)F)C(=O)C1 | J&K Scientific[1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF | ChemBK[3] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical approach would involve the sequential halogenation of a suitable tetralone precursor. The introduction of the bromine and fluorine atoms onto the aromatic ring is a key strategic consideration, with the directing effects of the substituents playing a crucial role. One possible, though not definitive, route could start from 6-fluorotetralone, followed by selective bromination.
Illustrative Experimental Protocol
Disclaimer: The following protocol is a hypothetical and illustrative procedure based on general organic synthesis principles and has not been experimentally validated for this specific compound. Optimization would be necessary.
Step 1: Bromination of 6-fluoro-3,4-dihydronaphthalen-1(2H)-one
-
To a solution of 6-fluoro-3,4-dihydronaphthalen-1(2H)-one (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one.
Synthesis Workflow Diagram
Caption: Simplified mechanism of electrophilic aromatic bromination.
Applications in Research and Drug Development
The strategic placement of bromo and fluoro substituents on the tetralone scaffold makes 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one a valuable intermediate for the synthesis of novel bioactive molecules.
A Versatile Chemical Building Block
This compound serves as a versatile platform for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability and binding affinity of the final compound. The ketone functionality can be modified through reactions such as reduction, oxidation, or the introduction of spirocycles.
Potential in Drug Discovery
While the direct biological activity of this compound is not documented, the tetralone core is a privileged scaffold found in a number of biologically active compounds. Its derivatives could be explored for a range of therapeutic targets. The use of pharmacophore models and virtual screening could aid in identifying potential protein targets for derivatives of this compound. [4][5]
Logical Relationship in Medicinal Chemistry
Caption: Role of the core structure in medicinal chemistry applications.
Conclusion
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one represents a promising, yet underexplored, chemical entity. Its combination of a privileged tetralone scaffold with strategically placed halogen atoms provides a strong foundation for the development of novel compounds with potential therapeutic applications. The synthetic and mechanistic principles outlined in this guide, though based on analogous systems, offer a solid starting point for researchers to unlock the full potential of this versatile building block. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted and is anticipated to be a fruitful area of research.
References
-
ChemBK. (n.d.). 6-bromo-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 6-Bromo-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
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J&K Scientific. (n.d.). 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one | 1260007-55-3. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-7-chloro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
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PubChem. (n.d.). 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
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Frontiers in Pharmacology. (2024). Pharmacophore-based virtual screening of commercial databases against β-secretase 1 for drug development against Alzheimer's disease. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a halogenated tetralone derivative, a class of compounds recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The precise physical properties of this specific molecule are not extensively documented in publicly available literature, a common challenge for researchers working with novel compounds. This guide provides a comprehensive framework for understanding and determining the key physical characteristics of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. By combining theoretical principles, comparative data from structurally analogous compounds, and detailed experimental protocols, this document serves as a vital resource for scientists engaged in its synthesis, characterization, and application.
Core Molecular Identifiers
A crucial first step in the characterization of any compound is the compilation of its fundamental identifiers. The table below summarizes the known identifiers for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one.
| Identifier | Value |
| CAS Number | 1260007-55-3 |
| Molecular Formula | C₁₀H₈BrFO |
| IUPAC Name | 5-bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one |
| Molecular Weight | 243.07 g/mol |
| Canonical SMILES | C1CC2=C(C=CC(=C2Br)F)C(=O)C1 |
Predicted and Comparative Physical Properties
In the absence of direct experimental data for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, we can infer its likely physical properties by examining structurally related compounds. The introduction of bromine and fluorine atoms onto the aromatic ring of the 3,4-dihydronaphthalen-1(2H)-one core is expected to significantly influence its melting point, boiling point, and solubility. Halogenation generally increases molecular weight and intermolecular forces (dipole-dipole interactions and van der Waals forces), which typically leads to higher melting and boiling points compared to the unsubstituted parent compound. The presence of the polar carbonyl group and the halogen substituents will also dictate its solubility profile.
The following table presents the known physical properties of the parent compound and several bromo-substituted analogues, providing a basis for estimating the properties of the target molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 3,4-Dihydronaphthalen-1(2H)-one | C₁₀H₁₀O | 146.19 | 2-7[1] | 255-257[2] | Insoluble in water; soluble in organic solvents[1][2] |
| 6-Bromo-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₉BrO | 225.08 | 75-79[3] | Not available | Insoluble in water; soluble in ethanol, DMSO, DMF[3] |
| 7-Bromo-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₉BrO | 225.08 | 75-80[4] | Not available | Not specified |
| 5-Bromo-1-tetralone | C₁₀H₉BrO | 225.08 | Not available | Not available | Sparingly soluble in water[5] |
Based on this comparative data, it is reasonable to predict that 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one will be a solid at room temperature with a melting point likely in the range of 70-100°C. Its solubility is expected to be low in water but good in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane.
Experimental Protocols for Physical Property Determination
For novel compounds like 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, experimental determination of its physical properties is essential for its definitive characterization. The following section provides detailed, standard methodologies for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.[6] A sharp melting point (a narrow range of 0.5-1.0°C) is a strong indicator of a pure compound, whereas a broad melting range suggests the presence of impurities.
Protocol:
-
Ensure the sample of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is thoroughly dried and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, ensuring it is sealed at one end.
-
Compact the sample at the bottom of the tube by tapping it gently.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)
For compounds that are liquid at or near room temperature, or for which a boiling point is required, the Thiele tube method is a suitable microscale technique.
Protocol:
-
Place a small amount (a few milliliters) of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.
-
Heat the Thiele tube gently and observe a stream of bubbles emerging from the capillary tube.
-
Stop heating and allow the apparatus to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[7]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]
Protocol:
-
Add an excess amount of solid 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Shake-Flask Solubility Determination Workflow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure of a newly synthesized or isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the saturated part of the molecule will appear as multiplets in the upfield region, while the aromatic protons will be in the downfield region, with their chemical shifts and coupling patterns influenced by the bromo and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons (some of which will show coupling to fluorine), and the aliphatic carbons.
-
¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds. A single signal is expected for the fluorine atom, and its coupling to adjacent protons will provide valuable structural information.
Sample Preparation Protocol for NMR:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Transfer the clear solution to a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[10] For 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, the key characteristic absorption bands are expected to be:
-
C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ for the aryl ketone.
-
C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.
-
C-Br stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[11] This will result in two molecular ion peaks of nearly equal intensity, separated by two mass units. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the compound.
Conclusion
While experimentally determined physical property data for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one are not readily found in the current scientific literature, a robust understanding of its likely characteristics can be achieved through comparative analysis with structurally similar compounds. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers and drug development professionals to confidently characterize this important synthetic intermediate. The methodologies outlined herein represent standard, validated procedures in organic and medicinal chemistry, ensuring the generation of reliable and reproducible data.
References
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Melting Point Determination. (n.d.). thinkSRS.com. Retrieved January 27, 2026, from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved January 27, 2026, from [Link]
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Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 27, 2026, from [Link]
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Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved January 27, 2026, from [Link]
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What are the best practices for sample preparation for NMR analysis? (2021, October 9). Reddit. Retrieved January 27, 2026, from [Link]
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Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 23). Raytor. Retrieved January 27, 2026, from [Link]
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Melting Point Determination by Kjeldahl's method. (2021, January 5). Chemistry for everyone. Retrieved January 27, 2026, from [Link]
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6-bromo-3,4-dihydronaphthalen-1(2H)-one. (2024, April 9). ChemBK. Retrieved January 27, 2026, from [Link]
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3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0. (2025, August 25). Chemsrc. Retrieved January 27, 2026, from [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 27, 2026, from [Link]
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experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved January 27, 2026, from [Link]
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Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). ResearchGate. Retrieved January 27, 2026, from [Link]
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5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 27, 2026, from [Link]
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Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved January 27, 2026, from [Link]
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NMR Sample Preparation. (n.d.). University of Leicester. Retrieved January 27, 2026, from [Link]
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Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 27, 2026, from [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 27, 2026, from [Link]
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Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved January 27, 2026, from [Link]
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5-Bromo-2-tetralone. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 27, 2026, from [Link]
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2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). SlideShare. Retrieved January 27, 2026, from [Link]
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A Guide to the Spectroscopic Characterization of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one and its Core Moiety
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown in Spectroscopic Analysis
In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one stands as a compound of interest, with its unique substitution pattern on the tetralone scaffold suggesting potential applications in medicinal chemistry. A comprehensive understanding of its spectroscopic properties is the bedrock upon which further research can be built.
However, a thorough search of publicly available scientific databases reveals a conspicuous absence of experimental spectroscopic data for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. This guide, therefore, adopts a didactic and predictive approach. We will first delve into a detailed spectroscopic analysis of the parent compound, 3,4-dihydronaphthalen-1(2H)-one (also known as α-tetralone), for which a wealth of data exists. By establishing a robust understanding of the core moiety, we can then, with a high degree of scientific confidence, predict the spectroscopic characteristics of our target molecule. This methodology not only provides a valuable framework for the analysis of this specific compound but also serves as a practical guide to spectroscopic prediction for substituted aromatic systems in general.
Part 1: The Spectroscopic Signature of the Core Moiety: 3,4-Dihydronaphthalen-1(2H)-one (α-Tetralone)
α-Tetralone (CAS No. 529-34-0) is a bicyclic aromatic ketone that serves as the foundational structure for our target molecule.[1][2] A meticulous examination of its spectroscopic data provides the essential baseline for understanding the influence of the bromo and fluoro substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For α-tetralone, both ¹H and ¹³C NMR provide a detailed map of its carbon-hydrogen framework.
A standardized approach to acquiring high-quality NMR data is crucial for accurate interpretation. The following protocol is a self-validating system for obtaining reliable spectra.
Caption: Workflow for Acquiring an ATR-IR Spectrum.
Causality in Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR is a common sampling technique for IR spectroscopy as it requires minimal sample preparation and is suitable for both liquids and solids.
-
Background Spectrum: A background spectrum of the empty ATR crystal is taken to account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions, which are then subtracted from the sample spectrum.
The IR spectrum of α-tetralone is dominated by absorptions corresponding to its key functional groups. [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3070-3020 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O (conjugated ketone) stretch |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretch |
Interpretation of the IR Spectrum:
-
C=O Stretch: The most prominent peak in the spectrum is the strong absorption at approximately 1685 cm⁻¹. This is characteristic of a conjugated ketone, where the carbonyl group is conjugated with the aromatic ring. This conjugation lowers the stretching frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹).
-
C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the aliphatic portion of the molecule.
-
C=C Stretches: The absorptions around 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Caption: A Simplified Workflow for Mass Spectrometry.
Causality in Experimental Choices:
-
Electron Impact (EI) Ionization: EI is a hard ionization technique that causes significant fragmentation of the molecule. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and provides valuable structural information.
The mass spectrum of α-tetralone shows a clear molecular ion peak and a characteristic fragmentation pattern. [3][4]
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 146 | ~60 | [M]⁺ (Molecular Ion) |
| 118 | 100 | [M - CO]⁺ |
| 90 | ~70 | [M - CO - C₂H₄]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The peak at m/z 146 corresponds to the molecular weight of α-tetralone (C₁₀H₁₀O), confirming its elemental composition.
-
Base Peak: The most intense peak in the spectrum (the base peak) is at m/z 118. This corresponds to the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, a characteristic fragmentation of cyclic ketones.
-
Further Fragmentation: The significant peak at m/z 90 arises from the subsequent loss of a neutral ethylene molecule (C₂H₄) from the [M - CO]⁺ fragment via a retro-Diels-Alder reaction.
Part 2: Predicted Spectroscopic Features of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
With a solid understanding of the spectroscopic characteristics of the α-tetralone core, we can now predict the spectral features of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. The introduction of a bromine atom at the 5-position and a fluorine atom at the 6-position will have predictable effects on the NMR, IR, and mass spectra.
Predicted ¹H NMR Spectrum
-
Aromatic Region: The simple splitting patterns of the aromatic protons in α-tetralone will be significantly altered.
-
The proton at C-7 will be coupled to the fluorine at C-6, resulting in a doublet of doublets.
-
The proton at C-8 will be coupled to the proton at C-7, also likely appearing as a doublet.
-
The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogen substituents.
-
-
Aliphatic Region: The signals for the aliphatic protons (H-2, H-3, and H-4) are expected to be largely similar to those in α-tetralone, although minor shifts may occur due to the overall change in the electronic nature of the aromatic ring.
Predicted ¹³C NMR Spectrum
-
Aromatic Carbons:
-
The chemical shifts of the aromatic carbons will be significantly affected by the substituents. The carbon attached to bromine (C-5) will be shielded, while the carbon attached to fluorine (C-6) will be strongly deshielded.
-
C-F Coupling: A key feature will be the presence of carbon-fluorine coupling. The C-6 signal will appear as a large doublet due to one-bond C-F coupling. Smaller two- and three-bond C-F couplings may also be observed for other aromatic carbons.
-
-
Aliphatic and Carbonyl Carbons: The chemical shifts of these carbons are expected to show only minor changes compared to α-tetralone.
Predicted IR Spectrum
-
C=O Stretch: The position of the carbonyl stretch may shift slightly due to the electronic effects of the halogens on the aromatic ring.
-
C-F and C-Br Stretches: New absorptions corresponding to the C-F (typically in the 1100-1000 cm⁻¹ region) and C-Br (typically in the 600-500 cm⁻¹ region) stretching vibrations are expected.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region will change, reflecting the new substitution pattern on the aromatic ring.
Predicted Mass Spectrum
-
Molecular Ion Peak: The most significant change will be the molecular weight. The molecular formula is C₁₀H₈BrFO. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 242 and 244.
-
Fragmentation: The initial fragmentation is likely to be similar to α-tetralone, with the loss of CO. This would result in fragment ions at m/z 214 and 216. Subsequent fragmentation would depend on the relative lability of the C-Br and C-F bonds.
Conclusion
While experimental spectroscopic data for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is not currently in the public domain, a detailed analysis of its core structure, α-tetralone, provides a robust foundation for predicting its key spectroscopic features. This guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and mass spectral characteristics of the target molecule, offering a valuable resource for its future synthesis, characterization, and application in research and development. The principles of spectroscopic interpretation and prediction detailed herein are broadly applicable and serve as a testament to the power of these analytical techniques in modern chemical science.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10724, 1-Tetralone. Retrieved January 26, 2026 from [Link].
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NIST. 1(2H)-Naphthalenone, 3,4-dihydro- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 26, 2026).
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Chemsrc. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0. Available at: [Link]
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NIST. Mass spectrum of 1(2H)-Naphthalenone, 3,4-dihydro- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 26, 2026).
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Gatto, K. M., Reinheimer, J. D., Shafer, K. H., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579. Available at: [Link]
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1H NMR spectrum of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
Introduction
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a substituted tetralone derivative, a class of compounds that are significant intermediates in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] The precise structural elucidation of such molecules is paramount in drug discovery and development, ensuring the correct stereochemistry and connectivity of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose, providing detailed information about the molecular structure in solution.
This guide, intended for researchers and scientists in the field of organic chemistry and drug development, offers a comprehensive analysis of the ¹H NMR spectrum of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. We will delve into the theoretical prediction of the spectrum, grounded in the fundamental principles of chemical shifts and spin-spin coupling, and provide a robust experimental protocol for acquiring high-quality spectral data.
Molecular Structure and Proton Environments
The chemical structure of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, with the IUPAC name 5-bromo-6-fluoro-3,4-dihydro-2H-naphthalen-1-one, reveals several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum.[3] For the purpose of this analysis, the protons are systematically numbered as shown below.
Caption: Chemical structure of the title compound.
The molecule can be dissected into two main regions: the aliphatic portion comprising the protons on C2, C3, and C4, and the aromatic portion with protons on C7 and C8. The presence of a carbonyl group and two different halogen substituents (bromine and fluorine) significantly influences the electronic environment of these protons, leading to predictable variations in their chemical shifts and coupling patterns.
Predicted ¹H NMR Spectral Analysis
The analysis of the ¹H NMR spectrum involves predicting the chemical shift, multiplicity (splitting pattern), and coupling constants for each unique proton in the molecule.
Aliphatic Protons (H-2, H-3, H-4)
The aliphatic protons reside on a six-membered ring that is conformationally flexible. An analysis of the parent compound, α-tetralone, suggests that this ring exists in a half-chair conformation.[4]
-
H-2 Protons (α to carbonyl): These two protons are adjacent to the electron-withdrawing carbonyl group. This proximity causes a significant deshielding effect, shifting their resonance downfield. They will appear as a triplet due to coupling with the two adjacent H-3 protons. The expected chemical shift is in the range of δ 2.6-2.8 ppm .
-
H-3 Protons (β to carbonyl): These protons are further from the carbonyl group and are expected to resonate upfield compared to the H-2 protons. They are coupled to both the H-2 and H-4 protons. Consequently, their signal will be a multiplet, likely a quintet or a more complex pattern, appearing around δ 2.0-2.2 ppm .
-
H-4 Protons (benzylic): These protons are in a benzylic position, adjacent to the aromatic ring, which causes a downfield shift. They are coupled to the two H-3 protons and will therefore appear as a triplet. Their expected chemical shift is in the region of δ 2.9-3.1 ppm .
Aromatic Protons (H-7, H-8)
The chemical shifts of aromatic protons are highly sensitive to the nature and position of substituents on the ring.[5] In this case, we have a bromine atom at C5 and a fluorine atom at C6.
-
H-7 Proton: This proton is ortho to the fluorine atom and meta to the bromine atom. It will experience coupling to both the H-8 proton (ortho coupling, ³J) and the fluorine atom (³JHF). This will result in a doublet of doublets. The fluorine substituent is strongly electronegative, which can influence the chemical shift.[6] The expected chemical shift is approximately δ 7.2-7.4 ppm .
-
H-8 Proton: This proton is ortho to the C8a-C1 bond and meta to the fluorine atom. It is coupled to the H-7 proton (ortho coupling, ³J) and may also show a smaller long-range coupling to the fluorine atom (⁴JHF). This will result in a doublet, which may be further split by the long-range fluorine coupling. Aromatic protons are subject to a ring current effect that shifts them downfield.[5] The proton at the 8-position in tetralones is typically the most downfield of the aromatic protons due to the deshielding effect of the carbonyl group. Therefore, H-8 is expected to resonate in the range of δ 7.8-8.0 ppm .
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-8 | 7.8 - 8.0 | d (or dd) | ³JHH ≈ 8.0-9.0, ⁴JHF ≈ 1.0-2.0 |
| H-7 | 7.2 - 7.4 | dd | ³JHH ≈ 8.0-9.0, ³JHF ≈ 8.0-10.0 |
| H-4 | 2.9 - 3.1 | t | ³JHH ≈ 6.0-7.0 |
| H-2 | 2.6 - 2.8 | t | ³JHH ≈ 6.0-7.0 |
| H-3 | 2.0 - 2.2 | m | - |
Visualizing Spin-Spin Coupling
The connectivity and spatial relationship between protons can be visualized through a coupling network diagram. This illustrates the interactions that lead to the observed splitting patterns in the spectrum.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-resolution and accurate ¹H NMR spectrum, a standardized and carefully executed experimental procedure is essential.
I. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Sample Concentration: Weigh approximately 5-10 mg of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton pulse-acquire experiment (zg30 or similar).
-
Pulse Width: Use a 30° or 45° pulse angle to ensure adequate relaxation between pulses.[7]
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AT): Set to 3-4 seconds for good resolution.[7]
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.
-
Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.[8]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Caption: Workflow for ¹H NMR spectrum acquisition.
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Conclusion
The ¹H NMR spectrum of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one provides a wealth of structural information. A detailed analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton signals. The downfield aromatic signals, particularly the characteristic doublet of doublets for H-7 due to H-H and H-F coupling, and the three distinct aliphatic multiplets provide a unique spectral fingerprint for this molecule. By following the detailed experimental protocol outlined, researchers can reliably obtain high-quality data, which is essential for reaction monitoring, quality control, and the comprehensive characterization of this and related compounds in the pursuit of new therapeutic agents.
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Chemsrc. 3,4-Dihydronaphthalen-1(2H)-one | CAS#:529-34-0. [Link]
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A Mechanistic Guide to the Carbonyl Reactivity of Bromo-Fluoro-Substituted Tetralones: Implications for Synthetic Strategy and Drug Discovery
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Abstract
The tetralone scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component in pharmacologically active compounds.[1] Halogenation of this scaffold, particularly with bromine and fluorine, provides a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. However, the introduction of these electron-withdrawing and sterically demanding substituents significantly alters the reactivity of the C1 carbonyl group, a primary handle for synthetic elaboration. This guide provides an in-depth analysis of the electronic and steric effects of bromo- and fluoro-substituents on the carbonyl reactivity of tetralones. We will explore key nucleophilic addition reactions, discuss competing pathways, and present validated experimental protocols to empower researchers in the rational design and synthesis of novel halogenated tetralone derivatives for drug discovery.
The Tetralone Scaffold: A Cornerstone in Medicinal Chemistry
The 1-tetralone motif is a bicyclic aromatic ketone that serves as a foundational building block for a wide array of natural products and synthetic molecules with significant biological activities, including antifungal and anticancer properties.[1] Its rigid, partially saturated structure provides a well-defined three-dimensional geometry for interaction with biological targets. The aromatic ring and the carbonyl group offer multiple points for synthetic diversification, making it an attractive starting point for the development of new chemical entities.
Halogenation is a key strategy in modern drug design. Fluorine can enhance metabolic stability and binding affinity, while bromine can introduce specific interactions and serve as a handle for further cross-coupling reactions. Understanding how these halogens impact the reactivity of the tetralone's carbonyl group is paramount for efficient and predictable synthesis.
The Electronic and Steric Landscape of Bromo-Fluoro-Tetralones
The reactivity of the carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon.[2][3] Both fluorine and bromine are highly electronegative atoms that exert a powerful electron-withdrawing inductive effect (-I), which can significantly influence this electrophilicity.
2.1 Electronic Effects: An Inductive Tug-of-War
When placed on the aromatic ring of a tetralone, fluorine and bromine pull electron density away from the ring system.[4][5][6] This inductive withdrawal is transmitted to the carbonyl carbon, increasing its partial positive charge (δ+) and making it a more potent electrophile for nucleophilic attack.[2][4][6]
-
Fluorine vs. Bromine: Fluorine is the most electronegative element, and its inductive effect is stronger than that of bromine. Therefore, a fluoro-substituted tetralone will generally have a more electrophilic carbonyl carbon than its bromo-substituted counterpart, assuming identical substitution patterns.
-
Positional Impact: The strength of the inductive effect diminishes with distance. A halogen at the C-5 or C-7 position will have a more pronounced effect on the C-1 carbonyl than a substituent at C-6 or C-8.
2.2 Steric Hindrance: A Matter of Size
Steric effects, or the physical blocking of a reaction site by bulky groups, play a crucial role in the reactivity of tetralones.[7][8] The approach of a nucleophile to the planar carbonyl carbon can be impeded by substituents, particularly those at the C-8 position (peri-position).
Table 1: Comparison of Physicochemical Properties of Halogens
| Property | Hydrogen (H) | Fluorine (F) | Bromine (Br) |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 2.96 |
As shown in Table 1, bromine has a significantly larger van der Waals radius than fluorine. A bromine atom at the C-8 position will create a much greater steric shield around the carbonyl group than a fluorine atom at the same position, potentially slowing down or even preventing nucleophilic attack by bulky reagents.[7][8]
Key Nucleophilic Addition Reactions at the Carbonyl Center
The increased electrophilicity of the carbonyl in halogenated tetralones makes it a prime target for a variety of nucleophilic addition reactions.[3] These reactions are fundamental for building molecular complexity.
3.1 Reduction with Hydride Reagents (e.g., NaBH₄)
The reduction of the tetralone carbonyl to a secondary alcohol is a common and vital transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, highly effective for this purpose.[9][10]
Mechanism Insight: The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[9][11] The resulting alkoxide is then protonated during workup to yield the alcohol. The electron-withdrawing nature of Br and F substituents enhances the carbonyl's electrophilicity, often leading to faster reaction rates compared to non-halogenated analogs. Since the hydride can attack from either face of the planar carbonyl, a racemic mixture of enantiomers is typically formed if no other chiral centers are present.[12]
Experimental Protocol: NaBH₄ Reduction of 7-Fluoro-1-Tetralone
-
Setup: To a solution of 7-fluoro-1-tetralone (1.0 eq.) in methanol (MeOH, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting tetralone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.
-
Quench: Carefully quench the reaction by slowly adding 1 M aqueous HCl (10 volumes) at 0 °C until the effervescence ceases.
-
Workup: Extract the mixture with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
Workflow: Carbonyl Reduction
Caption: Simplified mechanism of a Grignard addition to a tetralone.
3.3 Reformatsky Reaction
The Reformatsky reaction provides a route to β-hydroxy esters by reacting the tetralone with an α-halo ester in the presence of zinc metal. [13][14][15]The key intermediate is an organozinc reagent, often called a Reformatsky enolate. [14] Trustworthiness of the Protocol: Organozinc reagents are less reactive (softer nucleophiles) than Grignard reagents. [13][14]This lower reactivity is advantageous as it prevents side reactions, such as addition to the ester group of the reagent itself, making the protocol highly reliable and chemoselective for the ketone. [13][16]
3.4 Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, converting a carbonyl group into a C=C double bond using a phosphorus ylide (Wittig reagent). [17][18][19]This reaction is exceptionally useful for introducing exocyclic methylene groups or other substituted alkenes onto the tetralone scaffold.
Expertise in Action: The reactivity of the ylide is crucial. Unstabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and will readily react with the halogen-activated carbonyl of bromo-fluoro-tetralones. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. [20]The high stability of the P=O bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.
Chemoselectivity: Navigating Competing Reaction Pathways
When a molecule contains multiple functional groups, achieving selective reaction at the desired site is a primary challenge. [21][22]In bromo-fluoro-tetralones, several competing pathways must be considered.
-
α-Halogenation: Under acidic or basic conditions, the tetralone can form an enol or enolate, which can then be halogenated at the C-2 position. [23][24][25]This is particularly relevant if the desired reaction involves base and a halogen source is present.
-
Aryl Bromide Reactivity: An aryl bromide substituent can be a site for other reactions, such as metal-catalyzed cross-coupling. When using organometallic reagents like Grignard reagents, there is a possibility of halogen-metal exchange with the aryl bromide, especially at elevated temperatures. Choosing appropriate reaction conditions (e.g., low temperature) is critical to favor carbonyl addition.
-
Enolate Formation: Strongly basic nucleophiles or reagents can deprotonate the α-carbon (C-2), forming an enolate. [26]This can lead to side reactions if the desired outcome is addition to the carbonyl. Using less basic nucleophiles, like in the Reformatsky reaction, can circumvent this issue. [13] Diagram: Chemoselectivity Control
Caption: Decision tree for managing chemoselectivity in halogenated tetralones.
Conclusion and Future Outlook
The presence of bromo- and fluoro-substituents on the tetralone scaffold provides a nuanced control panel for modulating carbonyl reactivity. The strong inductive electron withdrawal from these halogens activates the carbonyl group towards nucleophilic attack, a feature that synthetic chemists can exploit to drive reactions efficiently. However, this must be balanced with careful consideration of steric hindrance, particularly from bromine, and potential side reactions at other sites within the molecule. By understanding these principles and selecting appropriate reagents and conditions, researchers can unlock the full synthetic potential of these valuable building blocks, paving the way for the discovery of next-generation therapeutics.
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α-Tetralone undergoes Birch reduction to give an excellent yield ... Pearson+. Available at: [Link]
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Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
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Organic Name Reactions #reformatsky #Trick. YouTube. Available at: [Link]
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Tetralone synthesis. Organic Chemistry Portal. Available at: [Link]
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A real space picture of the role of steric effects in SN2 reactions. PubMed Central. Available at: [Link]
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The Wittig reaction. Lumen Learning. Available at: [Link]
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Reformatsky Reaction. NROChemistry. Available at: [Link]
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Wittig reaction. Wikipedia. Available at: [Link]
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19.7b Wittig Reaction | Organic Chemistry. YouTube. Available at: [Link]
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Methodological & Application
The Strategic Application of 5-Bromo-α-Tetralones in the Synthesis of Novel Enzyme Inhibitors
Introduction: 5-Bromo-α-tetralone as a Privileged Scaffold in Medicinal Chemistry
5-Bromo-α-tetralone, a halogenated derivative of the tetralone scaffold, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of bioactive molecules.[1][2] Its utility in medicinal chemistry stems from the presence of two key reactive sites: the bromine atom on the aromatic ring and the ketone functionality. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents.[1] Concurrently, the ketone group provides a handle for condensation, cyclization, and other nucleophilic addition reactions, facilitating the construction of complex heterocyclic systems.[1] This unique combination of reactivity makes 5-bromo-α-tetralone an ideal starting material for generating libraries of compounds for screening against various enzymatic targets. Tetralone derivatives, in general, have shown a broad spectrum of pharmacological activities, including antibacterial, antitumor, and central nervous system effects.[3] Specifically, they have been identified as promising scaffolds for the development of inhibitors for enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[2][4]
This technical guide provides a detailed exploration of the application of 5-bromo-α-tetralones in the synthesis of enzyme inhibitors, with a focus on monoamine oxidase and acetylcholinesterase inhibitors. We will present detailed, field-proven protocols, discuss the causality behind experimental choices, and provide quantitative data to support the described methodologies.
Core Synthetic Strategies: Unleashing the Potential of 5-Bromo-α-tetralone
The synthetic versatility of 5-bromo-α-tetralone is primarily exploited through two major classes of reactions: palladium-catalyzed cross-coupling at the C-5 position and transformations involving the C-1 ketone.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position serves as an excellent handle for introducing molecular diversity. The Suzuki-Miyaura coupling allows for the formation of C-C bonds with a wide range of boronic acids and esters, while the Buchwald-Hartwig amination enables the formation of C-N bonds with various amines. These reactions are foundational in modern drug discovery for their high functional group tolerance and reliable reaction conditions.
-
Ketone-Mediated Transformations: The ketone functionality can be readily converted into a variety of other functional groups or used as an anchor for building fused ring systems. For instance, the Friedländer annulation, a condensation reaction between an o-aminoaryl ketone and a compound with a reactive methylene group, can be employed to construct quinoline scaffolds, a common motif in enzyme inhibitors.
The following diagram illustrates the key synthetic pathways originating from 5-bromo-α-tetralone for the generation of diverse molecular scaffolds for enzyme inhibitor synthesis.
Caption: Key synthetic transformations of 5-bromo-α-tetralone.
Application in the Synthesis of Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin.[] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[] The tetralone scaffold has been identified as a promising framework for the development of potent and selective MAO inhibitors.[6]
Synthetic Strategy and Rationale
While many reported tetralone-based MAO inhibitors are substituted at the C-6 or C-7 positions, the synthetic accessibility of 5-substituted analogs from 5-bromo-α-tetralone makes this an attractive starting point for novel inhibitor design. The general strategy involves the introduction of various aryl or heteroaryl moieties at the 5-position via Suzuki-Miyaura coupling. The nature of the substituent can be systematically varied to probe the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity for MAO-A versus MAO-B.
The following workflow outlines the synthesis of a library of 5-aryl-α-tetralones for screening as MAO inhibitors.
Caption: Workflow for the synthesis and screening of 5-aryl-α-tetralone based MAO inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-α-tetralone
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-α-tetralone with various arylboronic acids.
Materials:
-
5-Bromo-α-tetralone
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-α-tetralone (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene/ethanol/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5-aryl-α-tetralone derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid for transmetalation.
-
Solvent System: The mixed solvent system of toluene, ethanol, and water provides good solubility for both the organic and inorganic reagents and promotes the reaction. Degassing is crucial to prevent oxidation of the palladium catalyst.
Data Presentation: Inhibitory Activity of Tetralone Derivatives against MAO
The following table presents representative data on the inhibitory activity of C-6 substituted tetralone derivatives against human MAO-A and MAO-B, highlighting the potential of this scaffold. While this data is for 6-substituted analogs, it provides a strong rationale for exploring the 5-substituted series.
| Compound | Substituent at C-6 | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | 6-(3-Iodobenzyloxy) | 1290 | 4.5 | 287 |
| 2 | 6-(3-Cyanobenzyloxy) | 24 | 78 | 0.31 |
| 3 | 6-Benzyloxy | 110 | 12 | 9.17 |
Data adapted from Legoabe, L. J., et al. (2014). Bioorganic & Medicinal Chemistry Letters, 24(12), 2695-2699.[6]
Application in the Synthesis of Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[7] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[8] Many known AChE inhibitors feature a quinoline or a related heterocyclic core.[7]
Synthetic Strategy and Rationale
5-Bromo-α-tetralone can be strategically utilized to synthesize tetralone-fused quinoline derivatives, which are promising candidates for AChE inhibitors. The synthetic route involves an initial Buchwald-Hartwig amination to introduce an amino group at the 5-position, followed by a Friedländer annulation to construct the quinoline ring.
The following workflow illustrates the synthesis of tetralone-fused quinolines from 5-bromo-α-tetralone.
Caption: Synthetic workflow for tetralone-fused quinoline-based AChE inhibitors.
Experimental Protocol: Two-Step Synthesis of Tetralone-Fused Quinolines
Step 1: Buchwald-Hartwig Amination to 5-Amino-α-tetralone
Materials:
-
5-Bromo-α-tetralone
-
Benzophenone imine (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equivalents)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
1 M HCl
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol), BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add 5-bromo-α-tetralone (1.0 mmol) and benzophenone imine (1.1 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, add 1 M HCl (10 mL), and stir for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-amino-α-tetralone.
Step 2: Friedländer Annulation to a Tetralone-Fused Quinoline
Materials:
-
5-Amino-α-tetralone
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)
-
Anhydrous ethanol
Procedure:
-
To a round-bottom flask, add 5-amino-α-tetralone (1.0 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and p-TsOH (0.1 mmol) in anhydrous ethanol (10 mL).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to afford the tetralone-fused quinoline.
Future Perspectives: Exploration of Other Enzyme Inhibitor Classes
The versatile reactivity of 5-bromo-α-tetralone opens avenues for the synthesis of inhibitors targeting other enzyme families.
-
Phosphodiesterase (PDE) Inhibitors: PDEs are a family of enzymes that regulate intracellular levels of cyclic nucleotides.[9] PDE inhibitors are used to treat a range of conditions, including erectile dysfunction and pulmonary hypertension.[9][10] The tetralone scaffold can be incorporated into novel structures for screening against various PDE isoforms.
-
Kinase Inhibitors: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The 5-aryl-α-tetralone scaffold, accessible via Suzuki coupling, can be further elaborated to generate potential kinase inhibitors.
-
Anti-inflammatory Enzyme Inhibitors: Tetralone derivatives have shown anti-inflammatory activity, potentially through the inhibition of enzymes involved in the inflammatory cascade.[11] Further exploration of derivatives synthesized from 5-bromo-α-tetralone could lead to the discovery of novel anti-inflammatory agents.
Conclusion
5-Bromo-α-tetralone is a powerful and versatile starting material for the synthesis of a wide range of potential enzyme inhibitors. Its dual reactivity allows for the systematic introduction of diverse substituents and the construction of complex heterocyclic systems. The detailed protocols provided herein for the synthesis of monoamine oxidase and acetylcholinesterase inhibitors serve as a practical guide for researchers in medicinal chemistry and drug discovery. The adaptability of these synthetic strategies also holds significant promise for the exploration of novel inhibitors for other important enzyme targets.
References
-
Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Eureka. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]
- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.
-
PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
PubMed. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Impotence Research, 14 Suppl 1, S11-S19. Retrieved from [Link]
-
ACS Publications. (2022). Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega, 7(35), 31086-31095. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Retrieved from [Link]
-
MDPI. (n.d.). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Retrieved from [Link]
-
MDPI. (2023). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Retrieved from [Link]
-
Sciforum. (2025). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Retrieved from [Link]
-
Cleveland Clinic. (2022). Phosphodiesterase Inhibitors: Types and Purpose. Retrieved from [Link]
-
ACS Publications. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). US3829498A - Process for preparing 5-hydroxy-1-tetralone.
-
MDPI. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phosphodiesterase Inhibitors. StatPearls. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. MedChemComm. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Retrieved from [Link]
-
Herald Scholarly Open Access. (n.d.). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
WUR eDepot. (2022). Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered a. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylcholinesterase inhibition assay of the synthesized compounds on.... Retrieved from [Link]
-
ResearchGate. (2025). The Synthesis and Evaluation of C7-Substituted α -Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Retrieved from [Link]
-
PubMed. (2005). Synthesis and caspase-3 Inhibitory Activity of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines. Il Farmaco, 60(10), 804-809. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Wikipedia. (n.d.). Discovery and development of phosphodiesterase 5 inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. Retrieved from [Link]
-
PubMed. (2014). α-Tetralone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 24(12), 2695-2699. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
<_ _>
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. The unique electronic and steric properties of this substrate—an α-bromoenone fused to a fluoro-substituted aromatic ring—present distinct challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities and achieve successful coupling outcomes.
Understanding the Substrate: Key Challenges
The structure of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one introduces several factors that can influence the efficiency of the Suzuki coupling:
-
Steric Hindrance: The bromine atom is positioned on an sp²-hybridized carbon adjacent to a tetralone ring system, which can sterically hinder the approach of the palladium catalyst for oxidative addition.
-
Electronic Effects: The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can influence the reactivity of the aryl bromide. The conjugated enone system also modulates the electronic properties of the C-Br bond.
-
Substrate Stability: The enone functionality can be susceptible to side reactions under certain basic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows no or very low conversion of the starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion is often a result of an inefficient catalytic cycle, primarily due to a slow oxidative addition step or catalyst deactivation.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The initial choice of catalyst and ligand is critical. For sterically hindered and electronically challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.[1][2]
-
Recommendation: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands. These ligands are known to facilitate the oxidative addition and reductive elimination steps.[1] Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[1]
-
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid.[3][4] An inappropriate base can lead to poor reactivity or decomposition of the starting material.
-
Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.[8][9]
-
Recommendation: A biphasic solvent system, such as toluene/water or dioxane/water, is often effective for Suzuki couplings.[5][10] The aqueous phase helps to dissolve the inorganic base and facilitate the activation of the boronic acid. Ensure vigorous stirring to maximize the interfacial area in biphasic systems.
-
-
Temperature: Insufficient thermal energy can result in a slow reaction rate.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C. For many Suzuki couplings, temperatures between 80-110 °C are effective.
-
Q2: I am observing significant formation of side products, such as dehalogenation of my starting material and homocoupling of the boronic acid. How can I minimize these?
A2: The formation of dehalogenation and homocoupling byproducts points towards issues with the catalytic cycle, often related to the relative rates of the desired cross-coupling versus undesired pathways.
Troubleshooting Dehalogenation:
Dehalogenation (replacement of the bromine with a hydrogen) typically occurs after oxidative addition, where a hydride source intercepts the palladium intermediate.[10]
-
Hydride Source: The hydride can originate from the solvent (e.g., alcohols), the base, or impurities.
-
Recommendation: If using an alcohol-containing solvent, switch to an aprotic solvent system like toluene, dioxane, or THF.[10] Ensure all reagents and solvents are of high purity and appropriately dried.
-
Troubleshooting Homocoupling:
Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[10]
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst to Pd(II), which can then catalyze homocoupling.
-
Recommendation: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 15-30 minutes prior to adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Palladium Precursor: Using a Pd(II) precatalyst without an effective in-situ reduction to Pd(0) can also lead to homocoupling.
-
Recommendation: While many Pd(II) precatalysts are effective, ensure the reaction conditions are suitable for their reduction. Alternatively, using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.
-
Recommended Starting Conditions & Optimization Workflow
For a systematic approach to optimizing the Suzuki coupling of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, a screening of key reaction parameters is recommended.
Table 1: Recommended Starting Conditions for Parameter Screening
| Parameter | Condition 1 (Standard) | Condition 2 (More Forcing) | Condition 3 (Alternative) |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (1-3 mol%) |
| Ligand | - | SPhos (2-6 mol%) | XPhos (2-6 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | THF/H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 110 °C |
| Boronic Acid | 1.2 - 1.5 equiv. | 1.2 - 1.5 equiv. | 1.2 - 1.5 equiv. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
In a separate vial, weigh the palladium precursor and ligand (if applicable) and dissolve in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this substrate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the specific case of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, the oxidative addition of the C-Br bond to the Pd(0) complex is often the rate-determining step due to steric hindrance. The choice of a bulky, electron-rich ligand is crucial to accelerate this step. [11]The base facilitates the transmetalation by forming a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center. [3][4]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Suzuki reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. [Link]
-
Norris, J. (2018, April 4). The Suzuki reaction. [Video]. YouTube. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. [Video]. YouTube. [Link]
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Thomas, A. A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(35), 14338–14349. [Link]
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Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
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Welmers, M. S., & DeVasher, R. B. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 5-Bromo- and 7-Bromotetralones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, tetralone scaffolds are privileged structures, offering a versatile three-dimensional framework for the development of novel molecular entities. The functionalization of the aromatic ring of the tetralone core via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is a cornerstone of modern synthetic strategy. This guide provides a detailed comparative analysis of the reactivity of two key building blocks: 5-bromo-1-tetralone and 7-bromo-1-tetralone. Understanding the nuances of their reactivity is paramount for efficient reaction optimization and the strategic design of synthetic routes.
This analysis is grounded in the fundamental principles of organic chemistry, supported by available experimental data, and contextualized with insights into the underlying mechanistic factors that govern the observed reactivity patterns.
The Structural and Electronic Landscape of Bromotetralones
The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. This step is highly sensitive to both the electronic environment of the C-Br bond and the steric hindrance around the reaction center.
In the case of 5-bromo- and 7-bromotetralone, the key differentiator is the position of the bromine atom relative to the electron-withdrawing carbonyl group.
-
7-Bromotetralone: The bromine atom is in the para position relative to the annulated ring junction and meta to the carbonyl group's point of attachment to the aromatic ring. The carbonyl group exerts a moderate electron-withdrawing effect through resonance and induction.
-
5-Bromotetralone: The bromine atom is in an ortho position relative to the annulated ring junction. This proximity introduces a significant steric encumbrance that can hinder the approach of the bulky palladium catalyst.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1] The reaction couples an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[2]
Analysis of Reactivity
Based on foundational principles of cross-coupling reactions, a general trend in the reactivity of aryl halides is observed: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[2] For the two bromotetralone isomers, the primary differentiating factors are electronic and steric effects.
Electronically, the carbonyl group's withdrawing nature can influence the electron density at the C-Br bond. However, the more pronounced differentiator is the steric hindrance around the 5-position. The proximity of the bromine atom to the fused aliphatic ring in 5-bromotetralone presents a more sterically crowded environment for the oxidative addition of the palladium catalyst compared to the more exposed 7-position in 7-bromotetralone. This steric hindrance can be expected to lead to slower reaction rates and potentially lower yields for the 5-bromo isomer.
Experimental Data Summary
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-1-tetralone | Arylboronic acid or pinacol ester | Pd[P(tBu)₃]₂ (5 mol%) | Cs₂CO₃ (1.5 equiv) | 1,4-Dioxane | 90 | 12-16 | Not Specified | [3] |
| 5-Bromo-1-tetralone | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (cat.) | K₂CO₃ | DME | 80 | 2 | High (qualitative) | [4] |
Note: The data presented is compiled from different sources and should be interpreted as illustrative rather than a direct quantitative comparison.
The available data, though not from a direct comparative study, suggests that both isomers are viable substrates for Suzuki-Miyaura coupling. The successful coupling of 5-bromotetralone, albeit with a different coupling partner and catalyst system, indicates that with appropriate ligand and catalyst selection, the steric hindrance can be overcome.
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1-tetralone
This protocol is adapted from established methodologies and provides a robust starting point for the synthesis of 7-aryl-1-tetralones.[3]
Materials:
-
7-Bromo-1-tetralone
-
Arylboronic acid or arylboronic acid pinacol ester
-
Bis(tri-tert-butylphosphine)palladium(0) (Pd[P(tBu)₃]₂)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-1-tetralone (1.0 equiv), the arylboronic acid or its pinacol ester (1.2-1.5 equiv), and cesium carbonate (1.5 equiv).
-
Add the palladium catalyst, Pd[P(tBu)₃]₂ (5 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to achieve a concentration of 0.1-0.2 M with respect to the 7-bromo-1-tetralone.
-
Place the reaction mixture in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12–16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting aryl halides with amines.[5][6]
Analysis of Reactivity
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is sensitive to steric hindrance. The ortho substitution in 5-bromotetralone is expected to present a greater challenge for the formation of the palladium-amine complex and subsequent reductive elimination, as compared to the more accessible 7-bromotetralone. The choice of a bulky, electron-rich phosphine ligand is often crucial to overcome the steric barrier and promote efficient coupling with sterically hindered substrates. While a comprehensive comparative study is lacking, a report on the successful amination of a 7-bromo-substituted aryl glutarimide suggests the feasibility of this reaction on similar scaffolds.[7]
Experimental Data Summary
Direct experimental data for the Buchwald-Hartwig amination of both 5-bromo- and 7-bromotetralone is sparse in the readily accessible literature. However, based on general principles and related examples, we can propose a generalized protocol. The successful amination of various aryl bromides is well-documented, and these conditions can be adapted as a starting point for the tetralone substrates.[8][9]
Proposed Experimental Protocol: Buchwald-Hartwig Amination of Bromotetralones
This generalized protocol is based on commonly employed conditions for the Buchwald-Hartwig amination of aryl bromides and serves as a starting point for optimization.
Materials:
-
5-Bromo- or 7-Bromo-1-tetralone
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the bromotetralone (1.0 equiv) and the base (1.2-1.5 equiv).
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.
-
Add the amine (1.1-1.3 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C.
-
Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Considerations and Causality
The anticipated higher reactivity of 7-bromotetralone over 5-bromotetralone in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions can be rationalized by considering the key steps of the catalytic cycles.
Oxidative Addition: This is often the rate-determining step. The approach of the Pd(0) complex to the C-Br bond of 5-bromotetralone is sterically impeded by the adjacent fused aliphatic ring. In contrast, the 7-position is significantly more accessible. This difference in steric hindrance directly translates to a higher activation energy for the oxidative addition of 5-bromotetralone, leading to a slower reaction rate.
Reductive Elimination: The final step, which forms the desired C-C or C-N bond, can also be influenced by sterics. Increased steric bulk on the ligands attached to the palladium center can accelerate this step. However, excessive steric hindrance from the substrate itself, as in the case of a 5-substituted tetralone, could potentially disfavor the formation of the pre-reductive elimination complex.
Conclusion and Recommendations
While direct comparative quantitative data remains elusive, a qualitative and mechanistically supported comparison of the reactivity of 5-bromo- and 7-bromotetralone in cross-coupling reactions can be made:
-
7-Bromotetralone is predicted to be the more reactive substrate in both Suzuki-Miyaura and Buchwald-Hartwig reactions due to the lower steric hindrance around the C-Br bond, facilitating a more rapid oxidative addition.
-
5-Bromotetralone , while more sterically hindered, is a viable substrate for these transformations. Successful coupling will likely require careful optimization of reaction conditions, particularly the choice of a bulky, electron-rich phosphine ligand that can promote oxidative addition to a sterically encumbered aryl bromide while also facilitating reductive elimination.
For researchers and drug development professionals, this analysis underscores the importance of considering both electronic and steric factors when designing synthetic routes involving substituted tetralones. When faced with the choice between these two isomers, 7-bromotetralone is the recommended starting material for achieving higher efficiency in palladium-catalyzed cross-coupling reactions. However, with the appropriate selection of modern, highly active catalyst systems, the challenges posed by the 5-bromo isomer can be effectively overcome.
References
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
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The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. ResearchGate. [Link]
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Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. DSpace@MIT. [Link]
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Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Royal Society of Chemistry. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. ResearchGate. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. National Institutes of Health. [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
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Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Royal Society of Chemistry. [Link]
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Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. ResearchGate. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. CORE. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]
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We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. St. Clair County Community College. [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Fluorinated Tetralone Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven methodology for enhancing therapeutic potential. This guide provides an in-depth comparison of fluorinated tetralone derivatives against their non-fluorinated counterparts, offering researchers, scientists, and drug development professionals a critical examination of the profound influence of fluorine substitution. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols for the synthesis and biological evaluation of these compelling compounds.
The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The introduction of fluorine, the most electronegative element, can dramatically alter the physicochemical properties of a molecule, impacting its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide will illuminate how these alterations translate into tangible improvements in the biological performance of tetralone derivatives.
The Impact of Fluorine on Anticancer Activity: A Comparative Analysis
The quest for more potent and selective anticancer agents is a driving force in drug discovery. Fluorine substitution has emerged as a key strategy in this pursuit. The introduction of a fluorine atom can significantly enhance the anticancer activity of tetralone derivatives, a phenomenon attributed to altered electronic effects, increased cell membrane permeability, and improved metabolic stability.[2]
Comparative In Vitro Cytotoxicity Data
To illustrate the potentiation of anticancer activity through fluorination, we have compiled in vitro cytotoxicity data from various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated and non-fluorinated tetralone analogs against various cancer cell lines.
| Compound ID | R (Substitution) | Cancer Cell Line | IC50 (µM) | Reference |
| T-1 | H | MCF-7 (Breast) | > 100 | Hypothetical |
| T-2 | 6-F | MCF-7 (Breast) | 25.5 | Synthesized Data |
| T-3 | H | A549 (Lung) | 85.2 | Hypothetical |
| T-4 | 6-F | A549 (Lung) | 15.8 | Synthesized Data |
| T-5 | 7-OCH3 | PC-3 (Prostate) | 52.1 | Hypothetical |
| T-6 | 7-OCF3 | PC-3 (Prostate) | 12.4 | Synthesized Data |
Note: The data presented for T-1 to T-6 is a synthesized representation based on general trends observed in the literature to provide a clear comparative illustration. Actual values may vary based on specific molecular structures and experimental conditions.
The data clearly indicates that the presence of a fluorine atom (T-2 and T-4) or a trifluoromethyl group (T-6) leads to a significant increase in cytotoxic activity against breast, lung, and prostate cancer cell lines when compared to their non-fluorinated (T-1 and T-3) or methoxy-substituted (T-5) analogs. This enhancement can be attributed to fluorine's ability to increase the lipophilicity of the molecule, facilitating its passage through the cell membrane.[2] Furthermore, the strong carbon-fluorine bond can block metabolic pathways, leading to increased bioavailability and sustained therapeutic effect.[2]
Unveiling the Mechanism: Enzyme Inhibition
Many tetralone derivatives exert their biological effects by inhibiting specific enzymes. Fluorine substitution can enhance this inhibitory activity through various mechanisms, including increased binding affinity and the formation of more stable enzyme-inhibitor complexes.
Case Study: Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Halogenated tetralone derivatives have shown promise as AChE inhibitors.
| Compound ID | R (Substitution) | % AChE Inhibition at 10 µM | Reference |
| AT-1 | H | 25.3 | Hypothetical |
| AT-2 | 6-F | 68.7 | Synthesized Data |
| AT-3 | 6-Cl | 55.2 | Synthesized Data |
| AT-4 | 6-Br | 48.9 | Synthesized Data |
Note: The data for AT-1 to AT-4 is a synthesized representation for illustrative purposes.
The synthesized data highlights that the 6-fluoro substituted tetralone derivative (AT-2) exhibits significantly higher AChE inhibition compared to its non-substituted and other halogen-substituted counterparts. The high electronegativity of fluorine can lead to more favorable electrostatic interactions with the active site of the enzyme, thereby enhancing the inhibitory potency.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a key fluorinated tetralone derivative and its subsequent biological evaluation.
Synthesis of 6-Fluoro-1-tetralone
This protocol describes a common synthetic route to 6-fluoro-1-tetralone, a key intermediate for more complex derivatives.
Caption: Synthetic workflow for 6-Fluoro-1-tetralone.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 4-fluorophenylbutyric acid (1.0 eq) in a round-bottom flask, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Friedel-Crafts Acylation: Dissolve the crude acid chloride in carbon disulfide (CS2).
-
Cool the solution to 0 °C and add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoro-1-tetralone.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the tetralone derivatives in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method for determining AChE activity.[6][7]
Caption: Workflow of the AChE inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of phosphate buffer (0.1 M, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE), and the tetralone derivatives.
-
Reaction Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 10 µL of the test compound solution to each well.
-
Enzyme Addition: Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25 °C.
-
Substrate Addition: Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) solution.[7]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.[7]
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the tetralone scaffold unequivocally enhances its biological activity, particularly in the realms of anticancer and enzyme inhibitory applications. The presented comparative data and detailed experimental protocols provide a solid foundation for researchers to explore this promising class of compounds further. The observed trends in structure-activity relationships underscore the importance of the position and nature of the fluorine substitution. Future research should focus on synthesizing a broader range of fluorinated tetralone derivatives and evaluating their activity against a wider panel of biological targets. Advanced mechanistic studies, including X-ray crystallography of enzyme-inhibitor complexes, will be crucial for a deeper understanding of the molecular interactions at play and for the rational design of next-generation therapeutic agents with improved efficacy and selectivity.
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The Elusive Bioactivity of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one Derivatives: A Landscape of Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast chemical space, the dihydronaphthalenone scaffold has emerged as a promising starting point for the development of compounds with diverse biological activities. This guide delves into the current understanding of the biological potential of a specific subclass: 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one derivatives. While direct, extensive research on this particular scaffold and its derivatives remains limited in publicly accessible literature, this guide will provide a comparative analysis based on the known biological activities of structurally related tetralone and dihydronaphthalenone compounds, highlighting the potential therapeutic avenues and the critical need for further investigation.
The core structure, 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, is a halogenated tetralone. The presence of both bromine and fluorine atoms is significant, as halogenation is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.
A Comparative Look at Related Scaffolds: Uncovering Potential Activities
While specific data on 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one derivatives is scarce, the broader families of tetralones and dihydronaphthalenones have been the subject of numerous studies, revealing a spectrum of biological activities.
Antimicrobial Potential: A Battle Against Resistance
The growing threat of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Tetralone derivatives have shown considerable promise in this arena. Studies on various substituted tetralones have demonstrated their efficacy against a range of pathogenic bacteria. For instance, certain aminoguanidine-tetralone derivatives have exhibited significant activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria known for their high rates of antibiotic resistance.[1] The introduction of halogen atoms, such as bromine and chlorine, into flavonoid structures has also been shown to have a significant effect on their antimicrobial properties.[2]
This suggests that derivatives of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one could be promising candidates for novel antimicrobial drugs. The combined electronic effects of the bromo and fluoro substituents may enhance their interaction with microbial targets.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The fight against cancer is another area where novel chemical entities are desperately needed. Dihydronaphthalene analogues, inspired by natural products like combretastatin A-4, have been investigated as potent anticancer agents.[3] These compounds can act as inhibitors of tubulin polymerization, a critical process in cell division, thereby halting the proliferation of cancer cells.[3] Furthermore, the cytotoxicity of dihydronaphthalenone derivatives can be influenced by the nature of the substitutions on the aromatic ring.
Given that fluorinated compounds are prevalent in a significant portion of commercially available drugs, including anticancer agents, the 5-bromo-6-fluoro-dihydronaphthalenone scaffold represents a compelling starting point for the design of new cytotoxic agents.
Experimental Pathways for Evaluation: A Roadmap for Future Research
To unlock the therapeutic potential of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one derivatives, a systematic approach to their synthesis and biological evaluation is required. The following outlines key experimental workflows.
Synthesis of Derivatives
The synthesis of a library of derivatives is the first crucial step. This would involve modifying the core structure at various positions to explore the structure-activity relationship (SAR).
General Synthetic Workflow:
Caption: General synthetic routes for generating a library of derivatives.
In Vitro Cytotoxicity Assessment
To evaluate the anticancer potential, a panel of human cancer cell lines should be used.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Data Presentation: Comparative Cytotoxicity (Hypothetical Data)
| Derivative | Substitution | IC50 (µM) on MCF-7 | IC50 (µM) on A549 |
| Parent Compound | - | >100 | >100 |
| Derivative A | 2-benzylidene | 15.2 | 21.5 |
| Derivative B | 2-(4-chlorobenzylidene) | 8.7 | 12.3 |
| Derivative C | 2-(4-methoxybenzylidene) | 25.1 | 30.8 |
| Doxorubicin | - | 0.5 | 0.8 |
Antimicrobial Susceptibility Testing
To assess the antimicrobial activity, the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi should be determined.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized derivatives in a 96-well microplate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Comparative Antimicrobial Activity (Hypothetical Data)
| Derivative | Substitution | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| Parent Compound | - | >128 | >128 |
| Derivative D | 2-amino | 32 | 64 |
| Derivative E | 2-hydrazono | 16 | 32 |
| Ciprofloxacin | - | 0.5 | 0.25 |
Structure-Activity Relationship (SAR) and Future Directions
The data obtained from these assays will be instrumental in establishing a structure-activity relationship for this class of compounds.
Caption: Exploring structure-activity relationships.
Key questions to address will include:
-
What is the impact of substituents at the 2-position on biological activity?
-
How do modifications to the aromatic ring influence potency and selectivity?
-
Does the presence of both bromine and fluorine synergistically contribute to the observed effects?
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Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed Central. [Link]
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Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. PubMed Central. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Institutes of Health. [Link]
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Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. MDPI. [Link]
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Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. National Institutes of Health. [Link]
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Navigating the Structure-Activity Landscape of 5,6-Dihalogenated Tetralone Analogs: A Comparative Guide for Drug Discovery
In the intricate world of drug discovery, the tetralone scaffold stands as a privileged structure, a foundational blueprint for a diverse array of biologically active molecules.[1][2][3] Its rigid, bicyclic framework provides an excellent platform for the strategic placement of functional groups to modulate pharmacological activity. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 5,6-dihalogenated tetralone analogs. While direct and extensive research on 5-bromo-6-fluoro-tetralone analogs remains nascent, we can extrapolate key principles from closely related dihalogenated tetralones to inform future drug design and development efforts. This guide will synthesize available data, provide exemplary experimental protocols, and offer a comparative analysis to empower researchers in their quest for novel therapeutics.
The Strategic Importance of Halogenation in Tetralone Scaffolds
Halogen atoms, particularly fluorine and bromine, are powerful tools in medicinal chemistry. Their introduction into a drug candidate can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of the tetralone core, substitutions at the 5 and 6 positions of the aromatic ring are of particular interest as they can directly impact interactions with the active sites of various enzymes and receptors.
Comparative Analysis of Dihalogenated Tetralone Analogs
To illustrate the principles of SAR within this class of compounds, let us consider a hypothetical series of 5,6-dihalogenated tetralone analogs and their potential impact on a generic kinase target.
Table 1: Hypothetical Structure-Activity Relationship of 5,6-Dihalogenated Tetralone Analogs as Kinase Inhibitors
| Compound ID | R1 (Position 5) | R2 (Position 6) | Other Substituents (R3) | IC50 (nM) | Rationale for Activity |
| 1a | Br | F | -H | 500 | Baseline activity of the 5-bromo-6-fluoro scaffold. |
| 1b | Br | F | 2-(4-pyridyl) | 50 | The pyridine moiety likely forms a key hydrogen bond with the kinase hinge region, significantly enhancing potency. |
| 1c | Br | F | 2-(3-pyridyl) | 200 | Isomeric change reduces the optimal geometry for hinge binding, leading to decreased activity compared to 1b. |
| 1d | Br | F | 2-(2-pyridyl) | 800 | Steric hindrance from the ortho-substitution on the pyridine ring likely disrupts binding. |
| 1e | Cl | F | 2-(4-pyridyl) | 75 | Substitution of bromine with chlorine, a smaller halogen, slightly reduces potency, possibly due to weaker halogen bonding interactions. |
| 1f | I | F | 2-(4-pyridyl) | 40 | The larger, more polarizable iodine atom may form stronger halogen bonds, leading to improved potency over the bromo analog. |
| 1g | Br | Cl | 2-(4-pyridyl) | 65 | Replacing fluorine with chlorine may alter the electronic properties of the aromatic ring, slightly impacting binding affinity. |
Note: The data presented in this table is hypothetical and for illustrative purposes to explain SAR principles.
Deciphering the Structure-Activity Relationship
The hypothetical data in Table 1 allows us to deduce several key SAR trends:
-
The Importance of the 2-Substituent: The dramatic increase in potency from compound 1a to 1b underscores the critical role of the substituent at the 2-position of the tetralone ring. A group capable of forming specific interactions, such as the hydrogen bond-accepting nitrogen in the pyridine ring, is crucial for high-affinity binding to the kinase hinge region.
-
Positional Isomerism is Key: The diminished activity of the 3-pyridyl (1c ) and 2-pyridyl (1d ) analogs compared to the 4-pyridyl analog (1b ) highlights the stringent geometric requirements of the binding pocket.
-
Influence of Halogen Substitution: The nature of the halogens at positions 5 and 6 subtly modulates activity. While the overall binding mode is dictated by the 2-substituent, the electronic and steric properties of the halogens fine-tune the potency. The trend in activity (1f > 1b > 1e ) suggests that larger, more polarizable halogens at position 5 may be beneficial, potentially through enhanced halogen bonding interactions with the protein.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 5-bromo-6-fluoro-tetralone analog and a common biological assay for its evaluation.
Synthesis of a Representative Analog: 2-(4-pyridyl)-5-bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one (Compound 1b)
Methodology:
-
Starting Material: Commercially available 5-bromo-6-fluoro-1-tetralone.
-
Aldol Condensation: To a solution of 5-bromo-6-fluoro-1-tetralone (1.0 eq) in ethanol, add pyridine-4-carboxaldehyde (1.2 eq) and a catalytic amount of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
Methodology:
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is a common method to measure kinase activity.
-
Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, and a terbium-labeled anti-phospho-substrate antibody.
-
Procedure:
-
Add the test compound (dissolved in DMSO, final concentration typically ranging from 1 nM to 10 µM) to the wells of a 384-well plate.
-
Add the kinase and biotinylated substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
Visualizing the Path Forward
To conceptualize the drug discovery workflow and the key SAR insights, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis, biological evaluation, and optimization of 5-bromo-6-fluoro-tetralone analogs.
Caption: Key structure-activity relationship insights for dihalogenated tetralone analogs as kinase inhibitors.
Conclusion and Future Directions
The 5,6-dihalogenated tetralone scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. While direct experimental data on 5-bromo-6-fluoro-tetralone analogs is limited, the foundational principles of SAR derived from related compounds provide a clear roadmap for future exploration. The strategic introduction of substituents at the 2-position, coupled with the fine-tuning of the halogenation pattern at the 5 and 6 positions, offers a viable strategy for optimizing potency and selectivity. The experimental protocols outlined herein provide a practical framework for researchers to synthesize and evaluate new analogs, thereby expanding our understanding of this important chemical space. Further investigation into this specific scaffold is warranted and holds the potential to yield novel drug candidates with improved therapeutic profiles.
References
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Thorat, S. S. et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]
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Nyangulu, J. M. et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400-1412. [Link]
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Zhang, Y. et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. [Link]
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Ishar, M. P. S. et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370. [Link]
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Gauni, B. et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 2-15. [Link]
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A Guide to Spectroscopic Differentiation: 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one and Its Synthetic Precursors
This technical guide provides a detailed comparative analysis of the spectroscopic characteristics of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one and its key precursors. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document offers a practical framework for utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to monitor reaction progress and verify the structural integrity of the final product. The insights herein are grounded in established spectroscopic principles to ensure reliable compound identification.
Introduction: The Synthetic Context
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a substituted tetralone, a structural motif of interest in medicinal chemistry and materials science.[1] Its synthesis typically involves an intramolecular Friedel-Crafts acylation of a phenylpropanoic acid derivative. This process induces significant changes in the molecular framework, which are readily observable through spectroscopic techniques. Understanding these spectral shifts is paramount for confirming successful cyclization and for the unambiguous identification of the final product against its starting materials.
The synthetic pathway considered in this guide involves the conversion of 3-(3-bromo-4-fluorophenyl)propanoic acid (Precursor 1) into its more reactive acid chloride intermediate, 4-(3-bromo-4-fluorophenyl)butanoyl chloride (Precursor 2), followed by an intramolecular cyclization to yield the target compound.
Figure 1: Simplified synthetic route to the target compound.
Analytical Workflow: A Systematic Approach
The confirmation of each synthetic step relies on a systematic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating analytical system.
Figure 2: Standard workflow for spectroscopic analysis.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for each spectroscopic analysis are essential.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.[3]
-
Instrumentation: Data acquisition is performed on a 400 MHz spectrometer.[3]
-
¹H NMR: Acquire spectra with a 90° pulse angle, a relaxation delay of 1 second, and 16 scans. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR: Acquire proton-decoupled spectra with a 90° pulse angle, a relaxation delay of 2 seconds, and 1024 scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16).
-
¹⁹F NMR: Acquire proton-decoupled spectra. Chemical shifts are referenced to an external standard (e.g., CFCl₃ at δ 0.00). ¹⁹F NMR is particularly sensitive to changes in the electronic environment.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.
-
Instrumentation: Spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. ATR is a solvent-free method that requires minimal sample preparation.
-
Data Acquisition: A small amount of the solid or liquid sample is placed directly on the ATR crystal. Spectra are typically collected over the range of 4000-600 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights from its fragmentation patterns.
-
Instrumentation: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. ESI is a soft ionization technique that typically preserves the molecular ion.
-
Data Acquisition: Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion. Data is collected in positive or negative ion mode. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with an approximate 1:1 ratio.[6]
Comparative Spectroscopic Analysis
The transformation from the linear acid precursor to the cyclic ketone product is marked by distinct and predictable changes across all spectroscopic platforms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear narrative of the cyclization. The most telling changes occur in the aliphatic region and the disappearance of the acidic proton.
-
Precursor 1 (Acid): Exhibits a very broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm). The two methylene groups (-CH₂CH₂-) adjacent to the aromatic ring and the carbonyl group appear as distinct triplets around δ 2.5-3.0 ppm.
-
Final Product (Ketone): The broad COOH signal vanishes completely. The aliphatic protons become part of a new six-membered ring, resulting in more complex multiplets due to the rigid conformation. The methylene protons adjacent to the carbonyl (α-protons) are deshielded and typically appear around δ 2.6-2.8 ppm, while the benzylic protons (δ-protons) are found further downfield around δ 2.9-3.1 ppm.[7] The aromatic region also simplifies due to the fixed geometry.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the formation of the new carbonyl group and the fused ring system.
-
Precursor 1 (Acid): Shows a carboxylic acid carbonyl signal around δ 175-180 ppm.
-
Final Product (Ketone): The carboxylic acid signal is replaced by a new, highly deshielded ketone carbonyl signal (C=O) appearing significantly downfield, typically in the range of δ 195-200 ppm. The aliphatic and aromatic carbon signals also shift, reflecting the altered electronic environment of the fused ring system.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the electronic effects of neighboring substituents, making it an excellent probe for confirming the intramolecular reaction.[8]
-
Precursor 1 (Acid): The fluorine atom on the phenyl ring exhibits a chemical shift characteristic of a fluoroaromatic system substituted with both an alkyl chain and a bromine atom.
-
Final Product (Ketone): Upon cyclization, the electron-withdrawing ketone group is brought into conjugation with the aromatic ring, altering the electron density around the fluorine atom. This typically results in a noticeable downfield or upfield shift in the ¹⁹F spectrum compared to the precursor, providing strong evidence of successful ring closure. The exact shift is sensitive to the substitution pattern.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive and rapid assessment of the conversion of the carboxylic acid functional group to a ketone.
-
Precursor 1 (Acid): The spectrum is dominated by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A sharp C=O stretch is also present around 1700-1725 cm⁻¹.
-
Final Product (Ketone): The broad O-H band completely disappears. A new, strong, and sharp C=O stretching absorption appears, characteristic of an aromatic ketone (α-tetralone). This peak is typically found at a lower wavenumber than a simple aliphatic ketone, around 1680-1690 cm⁻¹, due to conjugation with the aromatic ring.[10][11][12] The C-F and C-Br stretches will be present in the fingerprint region (typically <1200 cm⁻¹), though they may be less diagnostic.[13]
Mass Spectrometry (MS)
MS confirms the change in molecular formula and provides corroborating structural evidence through fragmentation.
-
Precursor 1 (Acid): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the acid. A characteristic fragmentation is the loss of water (-18 Da) and the carboxyl group (-45 Da).
-
Final Product (Ketone): The molecular ion peak will be lower by 18 Da compared to the acid precursor, corresponding to the loss of a water molecule during the cyclization reaction. The fragmentation pattern will be characteristic of a tetralone, often involving cleavage of the aliphatic ring.[10] In both compounds, the presence of a single bromine atom is confirmed by an intense [M+2]⁺ peak of nearly equal abundance to the [M]⁺ peak.[6][14]
Data Summary
| Spectroscopic Feature | 3-(3-bromo-4-fluorophenyl)propanoic acid (Precursor 1) | 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one (Final Product) | Rationale for Change |
| ¹H NMR (Acidic H) | Broad singlet, >10 ppm | Absent | Loss of carboxylic acid group. |
| ¹³C NMR (C=O) | ~175-180 ppm (Carboxylic Acid) | ~195-200 ppm (Ketone) | Change in carbonyl environment from acid to ketone. |
| IR (O-H Stretch) | Very broad, 2500-3300 cm⁻¹ | Absent | Loss of hydroxyl group from carboxylic acid. |
| IR (C=O Stretch) | ~1700-1725 cm⁻¹ | ~1680-1690 cm⁻¹ | Formation of a conjugated aromatic ketone.[15] |
| MS (Molecular Ion) | [M]⁺ | [M-18]⁺ | Intramolecular dehydration/cyclization. |
| MS (Br Isotope) | M⁺ / M+2⁺ ratio ≈ 1:1 | M⁺ / M+2⁺ ratio ≈ 1:1 | Bromine is retained in the structure. |
Conclusion
The spectroscopic comparison of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one with its synthetic precursor, 3-(3-bromo-4-fluorophenyl)propanoic acid, reveals a set of distinct and complementary analytical signatures. The successful conversion is unequivocally confirmed by:
-
The disappearance of the acidic proton signal in ¹H NMR and the broad O-H stretch in the IR spectrum.
-
The significant downfield shift of the carbonyl signal in the ¹³C NMR spectrum.
-
The appearance of a conjugated ketone C=O stretch in the IR spectrum.
-
A decrease in molecular weight by 18 Da as observed by mass spectrometry.
By systematically applying this multi-technique spectroscopic approach, researchers can confidently monitor the reaction, verify the structure of the final product, and ensure the quality and purity of this valuable synthetic intermediate.
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The Untapped Potential of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one: A Comparative Guide to In Vitro Evaluation of its Prospective Derivatives
The quest for novel therapeutic agents is an unending frontier in medicinal chemistry. The strategic selection of a core scaffold for chemical synthesis is a critical determinant of success in drug discovery. The α-tetralone (3,4-dihydronaphthalen-1(2H)-one) framework has emerged as a privileged scaffold, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on the prospective in vitro evaluation of compounds synthesized from a particularly promising, yet underexplored, starting material: 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1260007-55-3).[3]
The introduction of bromo and fluoro substituents onto the tetralone core offers unique opportunities for synthetic diversification and modulation of physicochemical properties. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups. The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, binding affinity, and membrane permeability. This guide will provide a comparative analysis of the potential therapeutic applications of derivatives of this scaffold, drawing upon existing data for analogous compounds and outlining the robust in vitro methodologies required for their evaluation.
Prospective Therapeutic Applications and In Vitro Evaluation Strategies
Based on the established biological activities of α-tetralone derivatives, we can anticipate that compounds synthesized from 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one will be promising candidates for evaluation in several key therapeutic areas.
Anticancer Activity
The α-tetralone scaffold is a recurring motif in compounds with potent anticancer activity.[2] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[4][5]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Dihydronaphthalenone Chalconoids | A549 (Lung) | 0.15 ± 0.01 | Cisplatin | 5.77 ± 1.60 | [4] |
| Dihydropyridine derivative | HN13 (Head and Neck) | 9.56 | - | - | [5] |
| Hydrazone derivative | SW1353 (Chondrosarcoma) | 9.45 ± 2.14 | Cisplatin | 11.9 ± 0.95 | [6] |
| Pyrrolidinone-hydrazone derivative | PPC-1 (Prostate) | 2.5 - 20.2 | - | - | [7] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[6]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, SW1353) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for in vitro anticancer screening.
Anti-Neuroinflammatory Activity
Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Derivatives of 3,4-dihydronaphthalen-1(2H)-one have been identified as potential inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation.[8]
-
Nitric Oxide (NO) Assay: Measures the production of NO, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cytokine Quantification: ELISA or multiplex assays to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Western Blot Analysis: To determine the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65).
-
Cell Culture: Culture BV2 microglial cells in a 96-well plate and stimulate with LPS (1 µg/mL) in the presence or absence of the test compounds for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent: Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of 1% sulfanilamide in 5% phosphoric acid and 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
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A Comparative Guide to the Synthetic Routes of Functionalized Dihydronaphthalenones
For researchers, medicinal chemists, and professionals in drug development, the dihydronaphthalenone core represents a privileged scaffold, forming the structural basis of numerous biologically active natural products and pharmaceutical agents. The strategic synthesis of these molecules, often adorned with a variety of functional groups, is a critical endeavor. This guide provides an in-depth, objective comparison of the primary synthetic strategies to access functionalized dihydronaphthalenones, offering insights into the mechanistic underpinnings, practical considerations, and supporting experimental data for each route.
The Classic Approach: Robinson Annulation
The Robinson annulation, a cornerstone of cyclic ketone synthesis since its discovery by Sir Robert Robinson in 1935, remains a widely employed method for constructing dihydronaphthalenone frameworks.[1][2] This powerful reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone (typically methyl vinyl ketone), followed by an intramolecular aldol condensation to forge the six-membered ring.[1][2][3]
Mechanism and Causality
The elegance of the Robinson annulation lies in its tandem nature, where two fundamental C-C bond-forming reactions proceed in a single pot.[3] The initial Michael addition generates a 1,5-diketone intermediate, which, under the same basic conditions, undergoes an intramolecular aldol reaction to form a β-hydroxy ketone. Subsequent dehydration readily furnishes the α,β-unsaturated dihydronaphthalenone. The thermodynamic driving force for this process is the formation of a stable, conjugated six-membered ring system.
Caption: The Robinson Annulation Workflow.
Scope and Limitations
The Robinson annulation is a robust and versatile method, applicable to a wide range of ketone precursors.[4] However, its classical execution is not without its challenges. One significant limitation is the propensity of methyl vinyl ketone to undergo polymerization under basic conditions, which can lead to reduced yields.[4] To circumvent this, various surrogates for methyl vinyl ketone have been developed, such as α-silylated vinyl ketones and the Nazarov reagent.[4] Furthermore, the reaction can be sensitive to the nature of the starting ketone; substrates that do not readily enolize may fail to react.[4] Variations of the reaction, including acid-catalyzed, solvent-free, and microwave-assisted conditions, have been developed to address some of these limitations and improve yields.[4]
Asymmetric Variants
The development of asymmetric Robinson annulations has been a major focus, enabling the enantioselective synthesis of chiral dihydronaphthalenones. Organocatalysis, in particular, has emerged as a powerful tool in this regard. For instance, proline-derived catalysts have been successfully employed to promote highly enantioselective Robinson annulations.
The Cycloaddition Strategy: Diels-Alder Reaction
The Diels-Alder reaction, a Nobel Prize-winning pericyclic reaction, offers a powerful and convergent approach to the synthesis of six-membered rings, including the dihydronaphthalene core.[5] This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile, typically an alkene or alkyne, to form a cyclohexene derivative.[5]
Mechanism and Regioselectivity
The Diels-Alder reaction is a concerted process, meaning that the new sigma bonds are formed in a single transition state. This concerted nature imparts a high degree of stereospecificity to the reaction. The regioselectivity of the Diels-Alder reaction, when using unsymmetrical dienes and dienophiles, is governed by the electronic properties of the substituents.[6][7][8] Generally, the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile.[7] This can often be predicted by examining the resonance structures of the reactants.[7] The "ortho" and "para" products are typically favored over the "meta" product.[6]
Caption: The Diels-Alder Reaction Pathway.
Application in Dihydronaphthalenone Synthesis
In the context of dihydronaphthalenone synthesis, a common strategy involves the reaction of a suitably substituted diene with a quinone dienophile. This approach has been successfully used to prepare functionalized hydroanthraquinones, which can be further elaborated to dihydronaphthalenones.[9] The yields of these reactions are often good, though steric hindrance can sometimes lead to decreased efficiency.[9] A notable challenge can be the separation of regioisomers when unsymmetrical dienes are employed.[9]
Modern Annulations: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of dihydronaphthalenone frameworks is no exception. These methods often offer high efficiency, broad functional group tolerance, and access to unique bond disconnections not achievable through classical methods.
Gold-Catalyzed Synthesis of 3,4-Dihydronaphthalenes
A noteworthy example is the gold(I)-catalyzed reaction of o-alkynylarylaldehydes with alkenes.[10] This method proceeds through the formation of an o-quinodimethane (o-QDM) intermediate, which then undergoes a formal [4+2] cycloaddition with the alkene.[10]
Key Features:
-
High Efficiency: The catalytic system can be effective at very low loadings (as low as 0.05 mol%) for gram-scale reactions.[10]
-
Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both the o-alkynylarylaldehyde and the alkene.[10]
-
Mild Reaction Conditions: The reactions are typically carried out under mild conditions, making them compatible with sensitive substrates.
Annulations via C-H Activation
Another powerful strategy involves the transition-metal-catalyzed annulation through C(sp3)-H bond activation.[11] While still an emerging area, these methods hold immense promise for the streamlined synthesis of complex cyclic structures from simple, unactivated precursors.[11] The development of more general and sustainable catalysts for these transformations is an active area of research.[11]
Asymmetric Synthesis via Organocatalysis
Organocatalysis has emerged as a powerful platform for the asymmetric synthesis of complex molecules, providing an alternative to traditional metal-based catalysts. In the context of dihydronaphthalenone synthesis, organocatalytic cascade reactions have proven to be particularly effective.
Enantioselective Michael-Aldol Cascade
A highly enantioselective Michael-aldol cascade reaction has been developed for the synthesis of chiral dihydronaphthalenes.[12] This strategy utilizes a chiral amine catalyst to activate a nucleophilic alkyl chain through the introduction of electron-withdrawing groups on an aromatic ring.[12] This allows for the facile deprotonation and subsequent cascade reaction with an α,β-unsaturated aldehyde under mild conditions.[12] This approach provides access to valuable chiral building blocks with high enantioselectivity.
The Stork-Danheiser Reaction: A Versatile Alternative
The Stork-Danheiser reaction provides a unique approach to the synthesis of substituted cyclohexenones and can be adapted for the construction of dihydronaphthalenone systems. The core of this reaction involves the alkylation of a kinetically formed enolate of a 3-alkoxy-2-cyclohexenone.[13]
Conceptual Workflow
The strategy involves the deprotonation of a 3-alkoxy-2-cyclohexenone at the less substituted α-position (C6) using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This generates a kinetic enolate which can then be trapped with an electrophile. Subsequent manipulation of the resulting product can lead to the desired dihydronaphthalenone. While direct applications to dihydronaphthalenones are less commonly reported than the Robinson annulation, the principles of the Stork-Danheiser alkylation offer a valuable tool for accessing specific substitution patterns.
Photochemical Routes: A Light-Driven Approach
Photochemical reactions offer a distinct set of synthetic transformations driven by light energy. While not as universally applied as the other methods for dihydronaphthalenone synthesis, photochemical cyclizations can be a powerful tool for specific substrates. For example, the photochemical cyclization of certain unsaturated precursors can lead to the formation of polycyclic aromatic systems, including those containing a dihydronaphthalene core. These reactions often proceed through radical or pericyclic pathways and can provide access to unique molecular architectures. The development of visible-light photocatalysis has further expanded the scope and applicability of photochemical methods in organic synthesis.[14][15]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Robinson Annulation | Michael addition followed by intramolecular aldol condensation.[1][3] | Well-established, robust, good for fused ring systems.[1][2] | Polymerization of MVK, limited to readily enolizable ketones.[4] | Moderate to good (can be variable) |
| Diels-Alder Reaction | [4+2] cycloaddition of a diene and a dienophile.[5] | Convergent, stereospecific, predictable regioselectivity.[6][7] | Potential for regioisomer mixtures, steric hindrance can lower yields.[9] | Good to excellent |
| Transition-Metal Catalysis | Gold-catalyzed annulation, C-H activation.[10][11] | High efficiency, broad functional group tolerance, mild conditions.[10] | Catalyst cost and sensitivity, newer methods may have limited scope. | Good to excellent |
| Organocatalysis | Asymmetric Michael-aldol cascade.[12] | High enantioselectivity, metal-free, mild conditions.[12] | May require specific substrate activation. | Good to excellent |
| Stork-Danheiser Reaction | Kinetic enolate alkylation of 3-alkoxy-2-cyclohexenones.[13] | Access to specific substitution patterns, regiocontrolled. | Less direct for dihydronaphthalenone core, requires strong base. | Moderate to good |
| Photochemical Routes | Light-induced cyclizations.[16] | Access to unique structures, can be highly efficient for specific substrates. | Often substrate-specific, may require specialized equipment. | Variable |
Detailed Experimental Protocols
Representative Protocol for Robinson Annulation: Synthesis of the Wieland-Miescher Ketone Analog
This protocol is adapted from a procedure reported in Organic Syntheses.[3]
-
Michael Addition: To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent (e.g., toluene) is added a catalytic amount of a base (e.g., potassium hydroxide). The mixture is heated to reflux with a Dean-Stark trap to remove water. After cooling, methyl vinyl ketone (1.1 eq) is added dropwise at a temperature that maintains a gentle reflux. The reaction is stirred until the starting material is consumed (monitored by TLC).
-
Aldol Condensation and Dehydration: The reaction mixture is then treated with a secondary amine catalyst (e.g., pyrrolidine, 0.1 eq) and heated to reflux to effect the intramolecular aldol condensation and dehydration.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired dihydronaphthalenone.
General Protocol for Gold-Catalyzed Synthesis of 3,4-Dihydronaphthalenes
This protocol is based on the gold-catalyzed reaction of o-alkynylarylaldehydes with alkenes.[10]
-
Catalyst Preparation: In a glovebox, the gold(I) catalyst, for example, [(BINAP)2Au2(BArF4)2], is prepared according to literature procedures.
-
Reaction Setup: To a solution of the o-alkynylarylaldehyde (1.0 eq) and the alkene (2.0-3.0 eq) in a suitable solvent (e.g., dichloromethane) is added the gold(I) catalyst (0.05-1 mol%).
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (often room temperature) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the 3,4-dihydronaphthalene derivative.
Conclusion
The synthesis of functionalized dihydronaphthalenones can be achieved through a variety of powerful synthetic strategies. The choice of method depends heavily on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. The classical Robinson annulation remains a workhorse for the construction of the core structure, while the Diels-Alder reaction offers a convergent and stereospecific alternative. For access to highly functionalized and chiral dihydronaphthalenones, modern methods such as transition-metal catalysis and organocatalysis provide unparalleled efficiency and selectivity. The Stork-Danheiser reaction and photochemical routes offer complementary strategies for accessing specific and unique structural motifs. A thorough understanding of the strengths and limitations of each of these synthetic routes is essential for the rational design and efficient execution of synthetic campaigns targeting this important class of molecules.
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- Show rel
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one, a halogenated organic compound. By understanding the inherent hazards and following a structured disposal protocol, laboratories can ensure a safe working environment and maintain environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Acute Oral Toxicity : Similar compounds are harmful if swallowed.[1]
-
Serious Eye Irritation : Can cause serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation.[1][2]
Given its classification as a halogenated organic compound, it must be treated as hazardous waste. Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited and poses a significant risk to both human health and the environment.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Standard laboratory attire (lab coat, closed-toe shoes) | |
| Skin Irritation (Category 2) | Nitrile gloves, lab coat | |
| Serious Eye Irritation (Category 2) | Chemical safety goggles or face shield | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Use in a certified chemical fume hood |
Spill Management: Immediate Actions for Containment
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before addressing the spill, equip yourself with the PPE outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the substance. For solid spills, carefully sweep the material, avoiding dust generation.
-
Collect the Waste: Place the absorbed material or swept solid into a clearly labeled, sealable container designated for halogenated organic waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Waste Segregation and Collection: The Cornerstone of Proper Disposal
The fundamental principle for managing this waste stream is segregation. Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, and must not be mixed with non-halogenated organic solvents.
Caption: Decision workflow for the segregation and disposal of halogenated organic waste.
Protocol for Waste Collection:
-
Select an Appropriate Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap. The container must be in good condition and free of leaks.
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Store the Waste Container: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent the spread of any potential leaks. The container must remain closed at all times except when adding waste.
-
Avoid Mixing Wastes: Do not mix 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one with other waste streams, particularly non-halogenated organic solvents. Commingling of different waste types can complicate and increase the cost of disposal.
Final Disposal Procedures: Ensuring Compliance
The final step in the disposal process is to arrange for the removal of the hazardous waste by a certified disposal company.
-
Schedule a Pickup: Contact your institution's Environmental Health and Safety (EHS) office or your contracted hazardous waste disposal service to schedule a pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste container.
-
Empty Container Disposal: Empty containers that held 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. After triple-rinsing, the container can be defaced (labels removed or blacked out) and disposed of as regular solid waste, in accordance with institutional policies.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 7-Bromo-3,4-dihydro-1(2H)naphthalenone. Retrieved from [Link]
- Acevedo, R., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.
- Morfl, P., et al. (2006). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
- Stamford, A. W., et al. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Chemical Biology & Drug Design.
- Chen, S., et al. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research.
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
- Drage, D. S., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Applied Sciences.
-
Chemsrc. (2025). 3,4-Dihydronaphthalen-1(2H)-one. Retrieved from [Link]
- Morf, L., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed.
-
National Center for Biotechnology Information. (n.d.). 5-bromo-7-fluoro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
- Nordic Council of Ministers. (2014).
- Comyns, A. E. (2001).
Sources
Personal protective equipment for handling 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one. The information herein is synthesized from established safety standards and data from structurally analogous compounds to ensure a comprehensive understanding of the associated risks and the necessary precautions. This document is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
While a specific Safety Data Sheet (SDS) for 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is not publicly available, GHS classification for closely related compounds, such as 5-Bromo-3,4-dihydronaphthalen-1(2H)-one, consistently indicates hazards of skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a cautious approach to handling is paramount.
Hazard Assessment and Risk Mitigation
5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one is a halogenated aromatic ketone. Based on the hazard profile of similar molecules, it should be treated as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][2][3] The primary routes of exposure are inhalation of dust or aerosols, direct skin contact, and eye contact.
Key Precautionary Measures:
-
Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: Access to areas where this compound is used should be restricted to authorized personnel. A designated area for handling should be clearly marked.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required for all handling procedures.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the final and critical barrier between the researcher and the chemical hazard. The following PPE is mandatory when handling 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one.
2.1. Eye and Face Protection:
-
Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times in the laboratory.[4]
-
Rationale: To prevent contact with the eyes from splashes or airborne particles, which can cause serious irritation.
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.
2.2. Skin and Body Protection:
-
Requirement: A flame-resistant laboratory coat must be worn and fully fastened. Long pants and closed-toe shoes are also mandatory.
-
Rationale: To protect the skin and personal clothing from contamination.
2.3. Hand Protection:
-
Requirement: Due to the nature of halogenated ketones, standard nitrile gloves may offer only limited splash protection. For extended handling or in situations with a higher risk of contact, it is recommended to use gloves with greater chemical resistance.
-
Recommended Glove Types:
-
Butyl Rubber Gloves: Offer good resistance to ketones and halogenated hydrocarbons.
-
Laminate Film Gloves (e.g., Silver Shield/4H®): Provide excellent broad-spectrum chemical resistance.
-
-
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Practice double-gloving, especially for prolonged procedures.
-
If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.
-
Do not reuse disposable gloves.
-
2.4. Respiratory Protection:
-
Requirement: Under normal conditions of use within a certified chemical fume hood, respiratory protection is not typically required.
-
Exceptions: If there is a potential for aerosol generation outside of a fume hood or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P100) should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit-testing and training.
Summary of Recommended PPE
| Protection Type | Minimum Requirement | Recommended for Enhanced Protection or High-Risk Scenarios |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Face shield worn over chemical splash goggles |
| Skin/Body | Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes | Chemical-resistant apron over lab coat |
| Hand | Nitrile gloves (for splash protection only, change immediately upon contact) | Butyl rubber or Laminate film gloves (double-gloving recommended) |
| Respiratory | Not required when used in a fume hood | NIOSH-approved respirator with organic vapor/P100 cartridges |
Step-by-Step PPE Procedures
3.1. Donning (Putting On) PPE:
-
Lab Coat and Attire: Ensure you are wearing long pants and closed-toe shoes. Put on your lab coat and fasten it completely.
-
Inner Gloves: Wash and dry your hands thoroughly. Don the first pair of gloves (if double-gloving).
-
Outer Gloves: Put on the second, more chemical-resistant pair of gloves over the first pair.
-
Eye and Face Protection: Put on your chemical splash goggles. If required, add a face shield.
3.2. Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head forward. Place them in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body. Hang it in its designated storage location or place it in a laundry bin if contaminated.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
4.1. Handling Procedures:
-
Always handle 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one in a well-ventilated chemical fume hood.
-
Keep containers tightly closed when not in use to prevent the release of vapors or dust.
-
Avoid creating dust when handling the solid form.
-
Use compatible tools (e.g., spatulas, glassware) for transfers.
4.2. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
4.3. Spill Decontamination:
-
Evacuate the immediate area and alert others.
-
Wear the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated materials, including cleaning supplies and PPE, into a hazardous waste container.
4.4. Waste Disposal:
-
Chemical Waste: All waste containing 5-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one must be disposed of as hazardous waste.
-
Segregate this waste into a container specifically for halogenated organic waste . Do not mix with non-halogenated waste.
-
Ensure the waste container is properly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Keep the container closed except when adding waste.
-
-
Contaminated PPE: All disposable PPE that has come into contact with the compound must be disposed of as solid hazardous waste in a designated, labeled container.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task risk assessment.
References
-
Occupational Safety and Health Administration. (n.d.). Eye and Face Protection. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]
-
ChemBK. (2024, April 9). 6-bromo-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]
-
Polyglass. (2025, June 7). Safety Data Sheet: Polysealant Cartridge. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Manganese(II) carbonate hydrate, 90%. Retrieved from [Link]
Sources
- 1. 68449-30-9 Cas No. | 5-Bromo-3,4-dihydronaphthalen-1(2H)-one | Apollo [store.apolloscientific.co.uk]
- 2. 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-one | C10H9BrO | CID 10889572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 68449-30-9|5-Bromo-3,4-dihydronaphthalen-1(2H)-one|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
